3-Bromo-4-nitro-1H-indazole-6-carboxylic acid
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Overview
Description
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and nitro functional groups, which can significantly influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives generally work by inhibiting, regulating, or modulating their target kinases . This interaction can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given its potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-nitro-1H-indazole-6-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to control reaction parameters precisely, leading to higher yields and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of 3-azido-4-nitro-1H-indazole-6-carboxylic acid or 3-thiocyanato-4-nitro-1H-indazole-6-carboxylic acid.
Reduction: Formation of 3-bromo-4-amino-1H-indazole-6-carboxylic acid.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
4-Nitro-1H-indazole-6-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-indazole-6-carboxylic acid:
3-Bromo-4-amino-1H-indazole-6-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group, leading to different biological activities.
Uniqueness: The presence of both bromine and nitro groups in 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid makes it a versatile compound with unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-4-nitro-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNMVCHCUSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646361 |
Source
|
Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-11-9 |
Source
|
Record name | 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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